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Introduction

Linsitinib (formerly known as OSI-906) is a potent and selective dual inhibitor of the insulin-like

growth factor-1 receptor (IGF-1R) and the insulin receptor (IR).[1][2][3] As a key component of

the IGF signaling pathway, which is crucial for cell growth, proliferation, and survival, IGF-1R is

a validated target in oncology.[2][4] Overexpression of IGF-1R and its ligands is observed in

numerous human cancers, and signaling through this pathway has been implicated in

resistance to various anti-cancer therapies.[2] Linsitinib exerts its anti-tumor effects by blocking

the autophosphorylation of IGF-1R and IR, thereby inhibiting downstream signaling cascades

such as the PI3K/Akt and MAPK/ERK pathways, ultimately leading to cell cycle arrest and

apoptosis.[1][4][5]

Mechanism of Action

Linsitinib is an ATP-competitive inhibitor that binds to the kinase domain of both IGF-1R and IR.

[6][7] This binding prevents the auto-phosphorylation of the receptors upon ligand binding (IGF-

1, IGF-2, or insulin), which is the critical first step in activating the downstream signaling

pathways. The inhibition of IGF-1R and IR phosphorylation subsequently blocks the activation

of key signaling molecules, including Akt and ERK1/2, which are central to cell proliferation and

survival.[1][5] Studies have shown that linsitinib can fully inhibit both IR and IGF-1R

phosphorylation at a concentration of 1 µM.[1]
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Table 1: In Vitro Anti-proliferative Activity of Linsitinib (OSI-906) in Various Cancer Cell Lines

Cell Line Cancer Type
IC50/EC50
(µM)

Treatment
Duration

Reference

A4-Fuk Not Specified 0.02806 3 days [1]

KS-1 Not Specified 0.03835 3 days [1]

TE-11 Not Specified 0.07822 3 days [1]

H295R
Adrenocortical

Carcinoma
0.15 6 days [8]

HAC15
Adrenocortical

Carcinoma
0.029 6 days [8]

Colorectal

Cancer Cell

Lines

Colorectal

Cancer
0.021 - 0.810 Not Specified [1]

Non-Small-Cell

Lung Cancer

Lines

Non-Small-Cell

Lung Cancer
0.021 - 0.810 Not Specified [1]

Table 2: Apoptotic Effects of Linsitinib (OSI-906) in Cancer Cell Lines
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Cell Line
Cancer
Type

Concentrati
on

Treatment
Duration

Observed
Effect

Reference

IGF-1R

expressing

cell line

Not Specified
31,612.5

ng/mL
24 hours

+6.24 relative

increase in

Caspase-3/7

activity

[4][7]

IGF-1R

expressing

cell line

Not Specified 63,225 ng/mL 24 hours

+6.68 relative

increase in

Caspase-3/7

activity

[4][7]

TSH-R

expressing

cell line

Not Specified
31,612.5

ng/mL
24 hours

+5.53 relative

increase in

Caspase-3/7

activity

[4][7]

TSH-R

expressing

cell line

Not Specified 63,225 ng/mL 24 hours

+5.75 relative

increase in

Caspase-3/7

activity

[4][7]

Colorectal

Cancer

Xenografts

Colorectal

Cancer
Not Specified Not Specified

Increased

apoptosis
[9]
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Caption: Linsitinib (OSI-906) signaling pathway inhibition.

Experimental Protocols
Cell Proliferation Assay (MTS-based)
This protocol is adapted from a method used to assess the inhibitory effect of Linsitinib on cell

proliferation.[7]

Materials:

IGF-1R or TSH-R expressing cells

Complete cell culture medium

Trypsin-EDTA

96-well cell culture plates

Linsitinib (OSI-906)

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
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Plate reader capable of measuring absorbance at 490 nm

Procedure:

Cell Seeding:

Culture cells to at least 80% confluency.

Detach cells using Trypsin-EDTA and neutralize with complete medium.

Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in

fresh medium.

Count the cells and adjust the concentration to seed 5,000 - 10,000 cells per well in a 96-

well plate.

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

Drug Treatment:

Prepare serial dilutions of Linsitinib in culture medium at the desired concentrations.

After 24 hours of incubation, carefully remove the medium from the wells and replace it

with 100 µL of the medium containing the different concentrations of Linsitinib. Include

vehicle-treated (DMSO) and untreated controls.

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours). A 3-day

incubation is common for determining IC50 values.[1]

MTS Assay:

After the treatment period, add 20 µL of MTS reagent to each well.

Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, or until a color change is

apparent.

Measure the absorbance at 490 nm using a microplate reader.
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Data Analysis:

Subtract the average absorbance of the blank wells (medium only) from all other values.

Calculate the percentage of cell viability for each treatment group relative to the vehicle-

treated control.

Plot the percentage of viability against the log of the Linsitinib concentration to determine

the IC50 value.
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Caption: Workflow for cell proliferation assay.
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Apoptosis Assay (Annexin V/PI Staining by Flow
Cytometry)
This protocol provides a general framework for assessing apoptosis induced by Linsitinib using

Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.

Materials:

Cells of interest

6-well plates or T25 flasks

Linsitinib (OSI-906)

Phosphate-Buffered Saline (PBS)

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and

Binding Buffer)

Flow cytometer

Procedure:

Cell Seeding and Treatment:

Seed cells in 6-well plates or T25 flasks and allow them to attach overnight.

Treat the cells with the desired concentrations of Linsitinib for a specified duration (e.g., 24

hours).[7] Include vehicle-treated and untreated controls.

Cell Harvesting:

After treatment, collect both the floating and adherent cells. Aspirate the medium

(containing floating cells) into a centrifuge tube.

Wash the adherent cells with PBS and detach them using Trypsin-EDTA.

Combine the detached cells with the previously collected medium.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11668815/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

Discard the supernatant and wash the cell pellet twice with cold PBS.

Staining:

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x

10^6 cells/mL.

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Flow Cytometry Analysis:

Analyze the samples on a flow cytometer within one hour of staining.

Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and

gates.

Acquire data for at least 10,000 events per sample.

Data Interpretation:

Annexin V-negative/PI-negative: Live cells

Annexin V-positive/PI-negative: Early apoptotic cells

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Annexin V-negative/PI-positive: Necrotic cells

Western Blot Analysis for Signaling Pathway Inhibition
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This protocol outlines the steps to assess the effect of Linsitinib on the phosphorylation of key

signaling proteins like IGF-1R, Akt, and ERK.

Materials:

Cells of interest

6-well plates or 10 cm dishes

Linsitinib (OSI-906)

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

Transfer apparatus and buffer

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-p-IGF-1R, anti-IGF-1R, anti-p-Akt, anti-Akt, anti-p-ERK, anti-

ERK, and a loading control like GAPDH or β-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Cell Treatment and Lysis:

Seed cells and treat with Linsitinib for the desired time (e.g., 2 hours for signaling pathway

analysis).[10]
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Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing inhibitors.

Scrape the cells and collect the lysate.

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell

debris.

Collect the supernatant containing the protein extract.

Protein Quantification:

Determine the protein concentration of each lysate using a BCA assay.

SDS-PAGE and Transfer:

Normalize the protein amounts for all samples and prepare them for loading by adding

Laemmli buffer and boiling.

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at

4°C with gentle agitation.[11]

Wash the membrane three times with TBST.

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane three times with TBST.

Detection:

Apply the chemiluminescent substrate to the membrane.
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Capture the signal using an imaging system.

Analysis:

Quantify the band intensities and normalize the levels of phosphorylated proteins to the

total protein levels. Compare the treated samples to the controls.
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Caption: Workflow for Western Blot analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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